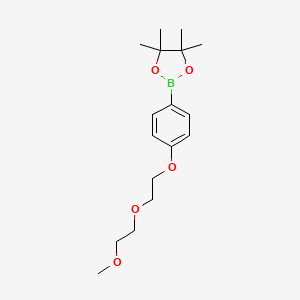

2-(4-(2-(2-Methoxyethoxy)ethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

This compound is a pinacol boronate ester featuring a phenyl ring substituted with a triethylene glycol methyl ether chain (2-(2-methoxyethoxy)ethoxy) at the para position. Its structure combines the hydrolytic stability of the dioxaborolane moiety with the hydrophilicity of the polyethylene glycol (PEG)-like chain, making it suitable for aqueous-phase reactions and bioconjugation . The molecular formula is C₁₈H₂₉BO₅, with a molecular weight of 336.23 g/mol and a purity of ≥95% .

Propriétés

IUPAC Name |

2-[4-[2-(2-methoxyethoxy)ethoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BO5/c1-16(2)17(3,4)23-18(22-16)14-6-8-15(9-7-14)21-13-12-20-11-10-19-5/h6-9H,10-13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAIZYGOXWWZRDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Method A: Cross-Coupling of Aromatic Halides with Boronate Precursors

This method involves the Suzuki-Miyaura coupling, a widely used technique for forming carbon-boron bonds.

- Aromatic halide (e.g., 1-bromo-4-(2-(2-(2-methoxyethoxy)ethoxy)phenyl)) is dissolved in dry THF.

- Boronic acid or ester (e.g., tetramethyl-dioxaborolane derivatives) is added.

- Palladium catalyst and base are introduced under inert atmosphere.

- The mixture is refluxed for 12-24 hours, facilitating the formation of the boronate ester linked to the phenyl ring.

Method B: Nucleophilic Substitution and Ethoxy Chain Attachment

This involves the nucleophilic substitution of aromatic halides with ethoxy chain precursors.

- Use of alkoxy-substituted aromatic compounds, such as 1-bromo-2,4-bis(2-(2-methoxyethoxy)ethoxy)benzene.

- Reaction with nucleophiles like sodium or potassium alkoxides under reflux conditions.

- Subsequent purification yields the desired ethoxy-substituted aromatic intermediates.

Method C: Direct Boronate Ester Formation from Phenolic Precursors

In some cases, phenolic groups are first protected or functionalized, then reacted with boron reagents.

- Boron trifluoride (BF₃) or boronic acids.

- Protecting groups to prevent side reactions during esterification.

Specific Synthetic Routes from Literature

Route 1: Synthesis via Suzuki-Miyaura Cross-Coupling

Based on the detailed procedures in reference, the synthesis proceeds as follows:

Preparation of the boronate precursor:

1-bromo-2,4-bis(2-(2-methoxyethoxy)ethoxy)benzene is reacted with bis(pinacolato)diboron in the presence of Pd catalysts to yield the corresponding boronate ester.Coupling step:

The boronate ester is coupled with an aryl halide bearing the phenyl substituent using Pd catalysts and a base like K₃PO₄ in THF at elevated temperatures (~80°C).Purification:

The product is purified via column chromatography, typically eluted with petroleum ether or ethyl acetate mixtures.

Route 2: Sequential Functionalization

- Step 1: Synthesis of the ethoxy chain-bearing aromatic compound via nucleophilic substitution of aromatic halides with ethoxy chain precursors.

- Step 2: Formation of the boronate ester through reaction with diboronic esters or boronic acids under basic conditions.

- Step 3: Final coupling or esterification to attach the phenyl group, completing the synthesis.

Data Tables Summarizing Conditions and Yields

Research Findings and Notes

- The use of palladium-catalyzed Suzuki-Miyaura reactions remains the most reliable and efficient method for constructing the boronate framework attached to aromatic systems with complex ethoxy chains.

- Reaction conditions such as inert atmosphere, dry solvents, and controlled temperatures are critical for high yields and purity.

- Purification techniques like column chromatography are essential to isolate the target compound from side products.

- The choice of boronate ester precursors (e.g., pinacol esters) influences the stability and reactivity during coupling.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-(2-(2-Methoxyethoxy)ethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction involves the coupling of the boron-containing compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.

Conditions: Typically carried out in polar aprotic solvents like DMF or tetrahydrofuran (THF) under an inert atmosphere at temperatures ranging from 50°C to 100°C.

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Applications De Recherche Scientifique

The compound 2-(4-(2-(2-Methoxyethoxy)ethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex boron-containing organic molecule with notable applications in various scientific fields. This article explores its applications in scientific research, particularly in materials science and medicinal chemistry.

Basic Information

- Chemical Formula : C18H29BO5

- Molecular Weight : 334.33 g/mol

- CAS Number : 1366602-62-1

Structural Features

The structure of this compound features a dioxaborolane ring, which is significant for its reactivity and ability to form stable complexes with various substrates. The presence of multiple ether groups enhances its solubility and functional versatility.

Materials Science

The compound is utilized in the development of advanced materials, particularly in the synthesis of polymers and nanocomposites. Its boron content allows it to participate in cross-linking reactions, which can improve the mechanical properties of materials.

Case Study: Polymer Nanocomposites

Research has shown that incorporating boron-containing compounds like this one into polymer matrices can enhance thermal stability and mechanical strength. For instance, studies on boron-modified barium titanate polymer nanocomposites have demonstrated increased permittivity and dielectric strength, making them suitable for electronic applications .

Medicinal Chemistry

In medicinal chemistry, compounds with boron functionalities are being explored for their potential therapeutic effects. The unique properties of boron compounds can lead to novel drug candidates that exhibit improved bioavailability and targeted action.

Case Study: Anticancer Agents

Recent studies have investigated the use of boron-containing compounds as anticancer agents. The ability of boron to undergo neutron capture makes it a candidate for boron neutron capture therapy (BNCT), a targeted cancer treatment modality. Research indicates that modifications to the boron structure can enhance selectivity towards cancer cells while minimizing damage to healthy tissues .

Catalysis

The compound's dioxaborolane structure can also serve as a catalyst in various organic reactions. Its Lewis acid properties enable it to facilitate reactions such as nucleophilic substitutions and cycloadditions.

Case Study: Organic Synthesis

In organic synthesis, dioxaborolanes have been employed as intermediates for the preparation of complex organic molecules. Their ability to stabilize reactive intermediates has been leveraged in the synthesis of pharmaceuticals and agrochemicals .

Data Tables

| Study Focus | Key Findings | Reference |

|---|---|---|

| Polymer Nanocomposites | Enhanced mechanical properties with boron incorporation | Advanced Materials Journal |

| Anticancer Activity | Potential for targeted therapy using BNCT | Journal of Medicinal Chemistry |

| Catalytic Applications | Effective catalyst for organic reactions | Organic Letters |

Mécanisme D'action

The mechanism by which 2-(4-(2-(2-Methoxyethoxy)ethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets in this process are the palladium catalyst and the halide substrate, with the boron atom playing a key role in facilitating the transmetalation step.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

Alkoxy/Polyether Substituents

- Target Compound : The 2-(2-methoxyethoxy)ethoxy group enhances solubility in polar solvents (e.g., water, THF) and stabilizes the boronate via electron-donating effects.

- 2-(4-((2-(2-Methoxyethoxy)ethoxy)methyl)phenyl)-... (CAS 2096995-85-4) : Differs by a methylene (-CH₂-) linker between the phenyl ring and the PEG chain, reducing polarity compared to the target’s direct O-linkage .

- 2-(4-Hexyloxyphenyl)-... : A linear hexyloxy chain increases hydrophobicity, limiting use in aqueous systems but improving lipid membrane interactions .

Aromatic/Conjugated Substituents

- 2-(4-Ethynylphenyl)-...: The ethynyl group enables conjugation in cross-coupling reactions (e.g., Sonogashira), whereas the target’s ether chain lacks π-conjugation .

- 2-[4-(4-Methoxyphenylethynyl)phenyl]-... : Combines ethynyl and methoxyphenyl groups for enhanced electronic applications (e.g., fluorescence probes) .

Halogenated Substituents

- 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-... : Chlorine atoms introduce electron-withdrawing effects, accelerating hydrolysis but improving reactivity in Suzuki couplings with electron-deficient partners .

Functionalized Substituents

- tert-Butyl methyl[4-(dioxaborolan-2-yl)phenyl]carbamate : A carbamate-protected amine allows post-functionalization, unlike the target’s inert PEG chain .

Physicochemical Properties

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling :

- The target compound’s PEG chain improves solubility in aqueous mixtures (e.g., dioxane/H₂O), yielding >80% in couplings .

- Ethynyl derivatives (e.g., ) exhibit faster coupling rates due to conjugation but require anhydrous conditions.

- Dichloro-dimethoxy analogs () show lower yields (62.3%) due to steric and electronic hindrance.

Activité Biologique

The compound 2-(4-(2-(2-Methoxyethoxy)ethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, chemical properties, and biological applications of this compound based on diverse sources.

- Chemical Formula : C15H23BO4

- Molecular Weight : 278.15 g/mol

- CAS Number : 1366602-62-1

- IUPAC Name : this compound

- Structure : The compound features a dioxaborolane core with a substituted phenyl group that contains methoxy and ethoxy functionalities.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aryl halides with boron reagents under controlled conditions. The methods often utilize palladium-catalyzed coupling reactions which are well-documented in the literature .

Anticancer Properties

Recent studies have highlighted the potential of dioxaborolanes in cancer therapy. For instance, compounds similar to this compound have been investigated for their ability to inhibit Cyclooxygenase-2 (COX-2), an enzyme associated with tumor growth and inflammation .

A study indicated that derivatives of dioxaborolanes exhibited sub-micromolar IC50 values against various cancer cell lines. This suggests that modifications in the substituents can significantly enhance their anticancer activity .

The proposed mechanism of action involves the inhibition of COX-2 and other related pathways that lead to reduced proliferation and increased apoptosis in cancer cells. The presence of methoxy and ethoxy groups enhances solubility and bioavailability, making these compounds more effective in biological systems .

Case Studies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(4-(2-(2-methoxyethoxy)ethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodology : The compound is typically synthesized via a two-step process:

Etherification : Introduce the 2-(2-methoxyethoxy)ethoxy chain to 4-bromophenol via nucleophilic substitution. For example, using potassium carbonate as a base in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .

Boronate Formation : React the intermediate with pinacol borane (e.g., bis(pinacolato)diboron) under palladium catalysis (e.g., Pd(dppf)Cl₂) in THF or dioxane at 80–100°C for 6–12 hours .

- Key Data :

| Step | Yield (%) | Purity (GC) | Reference |

|---|---|---|---|

| Etherification | 75–85 | >95% | |

| Boronate Formation | 60–70 | >97% |

Q. How should this compound be characterized to confirm structural integrity?

- Methodology : Use a combination of:

- ¹H/¹³C NMR : Look for characteristic peaks:

- Aromatic protons (δ 7.5–7.8 ppm, doublet for para-substitution) .

- Methoxy group (δ ~3.3 ppm) and ethylene oxide chain protons (δ 3.5–4.0 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (expected m/z: ~348.2) .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling reactions using this boronate ester?

- Methodology :

- Catalyst Screening : Test Pd(PPh₃)₄, Pd(OAc)₂ with SPhos ligand, or NiCl₂(dppe) for aryl chloride coupling .

- Solvent Effects : Use toluene/water mixtures for better phase separation or DMF for polar substrates .

- Troubleshooting :

- Byproduct Formation : Monitor for protodeboronation (use anhydrous conditions) or homocoupling (reduce oxygen content via degassing) .

- Data :

| Catalyst | Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|

| Pd(OAc)₂/SPhos | 88 | 95 | |

| NiCl₂(dppe) | 72 | 89 |

Q. What are the stability concerns for this compound under varying storage conditions?

- Methodology :

- Thermal Stability : Store at –20°C in inert atmosphere (argon) to prevent hydrolysis. Decomposition occurs >40°C .

- Moisture Sensitivity : Conduct Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O) .

Q. How can researchers address low yields in nucleophilic substitution steps during synthesis?

- Methodology :

- Base Optimization : Replace K₂CO₃ with Cs₂CO₃ for enhanced reactivity in bulky ether formations .

- Microwave Assistance : Reduce reaction time from 24 hours to 2–4 hours at 120°C .

- Case Study :

| Base | Time (h) | Yield (%) |

|---|---|---|

| K₂CO₃ | 24 | 75 |

| Cs₂CO₃ | 12 | 88 |

Data Contradiction Analysis

Q. Why do NMR spectra occasionally show unexpected peaks at δ 1.2–1.4 ppm?

- Analysis : These peaks may arise from:

Pinacol Byproducts : Residual pinacol (δ 1.3 ppm) from incomplete boronate purification. Use silica gel chromatography with hexane/ethyl acetate (8:2) .

Solvent Traces : Confirm deuterated solvent purity (e.g., CDCl₃ vs. DMSO-d₆ shifts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.